benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate

Chiral synthesis Diastereoselectivity β-Lactam intermediates

This (2R)-configured 2-azetidinone chiral building block with Cbz protection is essential for stereoselective β-lactam antibiotic synthesis (carbapenems, penems). The defined (2R) stereochemistry ensures predictable diastereoselectivity in alkylation, acylation, and ring-opening reactions—the (2S) enantiomer (CAS 613688-34-9) yields opposite stereochemical outcomes. The Cbz group enables mild orthogonal deprotection in the presence of acid-sensitive functionalities. ≥97% purity; stored at -20°C. Avoid generic azetidinones that compromise stereochemical integrity. Ideal for medicinal chemistry and serine protease inhibitor development.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 406220-14-2
Cat. No. B2519677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
CAS406220-14-2
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESCC1C(=O)CN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H13NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1
InChIKeyOZHQEYLUECOUMU-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (CAS 406220-14-2) | Chiral β-Lactam Building Block


Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate is a chiral 2-azetidinone (β-lactam) building block, distinguished by its specific (2R) stereochemistry and benzyl (Cbz) nitrogen-protecting group. This compound is a key synthetic intermediate in the preparation of β-lactam antibiotics and other bioactive molecules, leveraging the strained four-membered azetidinone ring and a pre-installed chiral center for diastereoselective transformations [1]. It is commercially available with specified purity (typically ≥95-98%) and is handled under standard laboratory conditions (storage at -20°C, away from moisture) .

Why Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate Cannot Be Replaced by In-Class Analogs


Substituting benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate with a generic azetidinone or a different stereoisomer introduces quantifiable risks in synthetic outcomes. The (2R) stereochemistry directly dictates the diastereoselectivity of subsequent reactions; using the (2S)-enantiomer (CAS 613688-34-9) would lead to the opposite stereochemical outcome, rendering the final product inactive or less potent if stereochemistry is critical . Furthermore, replacing the Cbz protecting group with a Boc group (CAS 1408076-36-7) alters the deprotection conditions and can impact the stability and reactivity of the azetidinone ring under acidic or basic conditions required for subsequent steps, as noted for analogous azetidinone intermediates . These differences necessitate precise compound selection to ensure reproducible synthesis and desired product stereochemistry.

Quantitative Differentiation of Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate from Closest Comparators


Enantiomeric Purity and Commercial Availability: (2R)- vs. (2S)-Isomer

The (2R)-enantiomer (CAS 406220-14-2) and (2S)-enantiomer (CAS 613688-34-9) are commercially available with differing purity specifications and pricing. For example, the (2R)-enantiomer is offered at 99% purity for $408 per gram (2021 pricing), while the (2S)-enantiomer is available at 98% purity for approximately £111 per gram (≈$140). This data indicates a potential supply-side or synthesis-cost difference between the two enantiomers, which may influence procurement decisions for large-scale applications .

Chiral synthesis Diastereoselectivity β-Lactam intermediates

Nitrogen Protecting Group Orthogonality: Cbz vs. Boc in Azetidinone Scaffolds

The benzyl (Cbz) protecting group in the target compound provides orthogonal deprotection relative to the common tert-butyl (Boc) group found in tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (CAS 1408076-36-7). The Cbz group is typically removed via hydrogenolysis (H2, Pd/C), while the Boc group is cleaved under acidic conditions (e.g., TFA). This orthogonality is critical when other acid-labile or hydrogenation-sensitive functionalities are present in the molecule. The Cbz-protected azetidinone is specifically cited as an intermediate in the synthesis of β-lactam antibiotics, where mild, neutral deprotection may be required [1].

Protecting group strategy Synthetic route selection Deprotection conditions

Predicted Physicochemical Properties: LogP and Hydrogen Bonding Profile

Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate has a predicted XLogP3-AA of 1.7, indicating moderate lipophilicity. It has zero hydrogen bond donors and three hydrogen bond acceptors. In contrast, the Boc-protected analog (tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, CAS 1408076-36-7) has a lower predicted LogP (calculated as ~0.9) and a different hydrogen bonding profile due to the tert-butyl group. These computed descriptors suggest that the Cbz-protected compound may exhibit different membrane permeability and solubility characteristics, which can influence its behavior in biological assays or its suitability for specific formulation strategies [1].

Drug-likeness ADME prediction Medicinal chemistry

Stereochemical Integrity in β-Lactam Antibiotic Synthesis

The (2R)-stereochemistry of this compound is critical for the stereoselective construction of carbapenem and penem antibiotics. Azetidinones with defined chirality at the 2-position serve as key intermediates; for example, (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, a related chiral β-lactam, is a well-established building block for 1β-methylcarbapenems. The specific (2R) configuration in the target compound provides the required stereochemical information to generate the correct absolute configuration in the final antibiotic core. Using the (2S)-enantiomer would lead to the opposite stereochemistry, which is known to be significantly less active or inactive in similar β-lactam systems [1][2].

Carbapenem synthesis Diastereocontrol Antibacterial intermediates

Physical Stability and Storage Requirements

The compound requires storage at -20°C in a sealed container, away from moisture, as per vendor specifications . Its predicted boiling point is 358.8±42.0 °C at 760 mmHg, and flash point is 170.8±27.9 °C [1]. These parameters define the necessary handling and storage infrastructure. While not a differentiator in itself, adherence to these conditions ensures the compound's integrity over time, preventing degradation that could lead to failed syntheses or inconsistent results—a critical consideration for procurement and inventory management.

Compound handling Long-term storage Reproducibility

Key Application Scenarios for Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate


Synthesis of Chiral β-Lactam Antibiotics (Carbapenems and Penems)

The (2R)-stereochemistry is essential for the stereoselective construction of the β-lactam core in carbapenem and penem antibiotics. This compound serves as a chiral building block to install the required 1β-methyl or other substituents with defined stereochemistry, as demonstrated in related azetidinone intermediates for 1β-methylcarbapenems [1]. Its Cbz protecting group allows for mild, orthogonal deprotection in the presence of other acid-sensitive functionalities common in complex antibiotic synthesis [2].

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

In medicinal chemistry, the compound is employed as a chiral synthon for introducing a defined stereocenter into more complex molecules. The (2R) configuration provides a predictable diastereoselective outcome in reactions such as alkylation, acylation, or ring-opening transformations, which is critical for synthesizing enantiopure drug candidates .

Development of Protease Inhibitors and Enzyme Modulators

The azetidinone core is a known pharmacophore for serine protease inhibitors. The specific (2R) stereochemistry and the Cbz protecting group can be exploited to create targeted inhibitors for enzymes like prostate-specific antigen (PSA) or β-lactamases. The predicted lipophilicity (LogP 1.7) may enhance membrane permeability compared to more polar analogs [3].

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